molecular formula C11H21N3O B13638268 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one

Cat. No.: B13638268
M. Wt: 211.30 g/mol
InChI Key: IBTFFIKZXRVNOC-UHFFFAOYSA-N
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Description

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of a piperazine ring and an azetidine ring, which are connected through a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one typically involves the reaction of piperazine with an appropriate azetidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with an azetidine halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine or azetidine derivatives.

Scientific Research Applications

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The azetidine ring may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one can be compared with other similar compounds, such as:

    1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar structure but with an ethanone moiety instead of butanone, which may result in different chemical and biological properties.

    tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

1-(3-piperazin-1-ylazetidin-1-yl)butan-1-one

InChI

InChI=1S/C11H21N3O/c1-2-3-11(15)14-8-10(9-14)13-6-4-12-5-7-13/h10,12H,2-9H2,1H3

InChI Key

IBTFFIKZXRVNOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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